5-Bromopyrimidine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGKRGFGJVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670328 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-26-0 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 5-Bromopyrimidine-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromopyrimidine-4-carbaldehyde. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds and fundamental spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this and similar chemical entities.
Molecular Structure and Overview
This compound is a halogenated pyrimidine derivative containing an aldehyde functional group. This combination of a bromine atom, a pyrimidine ring, and a carbaldehyde group results in a unique electronic environment that can be effectively characterized by various spectroscopic techniques. Understanding its spectral signature is paramount for researchers in drug discovery and organic synthesis to verify its identity, purity, and structural integrity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4]
¹H NMR Spectroscopy
Principles: Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[5]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.3 | Singlet | 1H | Pyrimidine proton (H-2) |
| ~9.0 | Singlet | 1H | Pyrimidine proton (H-6) |
Interpretation:
-
The aldehyde proton is expected to be significantly downfield (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
The two protons on the pyrimidine ring are in different electronic environments and are expected to appear as singlets due to the absence of adjacent protons. Their exact chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and analyze the multiplicities.
-
¹³C NMR Spectroscopy
Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[6][7][8][9][10] Each unique carbon atom in a molecule typically gives rise to a distinct signal in the spectrum.[6][7][8][9][10] The chemical shift of each signal is indicative of the carbon's electronic environment.[6][7][8][9][10]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl (C=O) |
| ~165 | Pyrimidine carbon (C-4) |
| ~160 | Pyrimidine carbon (C-2) |
| ~158 | Pyrimidine carbon (C-6) |
| ~120 | Pyrimidine carbon (C-5) |
Interpretation:
-
The aldehyde carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The carbon atoms within the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-5) is expected to be shielded relative to the other ring carbons.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup: Follow the same initial setup steps as for ¹H NMR (locking, shimming), but tune the probe for the ¹³C frequency.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.[11]
-
A larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.[11]
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
Infrared (IR) Spectroscopy
Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.[12]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3150 | Weak-Medium | C-H stretching (aromatic/aldehyde) |
| ~1700-1720 | Strong | C=O stretching (aldehyde) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1000-1200 | Medium | C-Br stretching |
Interpretation:
-
A strong absorption band in the region of 1700-1720 cm⁻¹ is a key indicator of the aldehyde carbonyl group.
-
Bands in the 1550-1600 cm⁻¹ region are characteristic of the pyrimidine ring's double bonds.
-
The C-H stretching vibrations of the ring and aldehyde protons will appear above 3000 cm⁻¹.
-
The C-Br stretch is expected in the fingerprint region.
Experimental Protocol for FT-IR (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[13]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrometry (MS)
Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[14][15][16] The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks, which can be used to determine the molecular weight and deduce structural information.[14][15][16]
Predicted Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion) |
| 185/187 | High | [M-H]⁺ |
| 157/159 | Medium | [M-CHO]⁺ |
| 107 | Medium | [M-Br]⁺ |
| 79/81 | Medium | [Br]⁺ |
Interpretation:
-
The molecular ion peak should exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
A prominent peak corresponding to the loss of a hydrogen atom ([M-H]⁺) is common for aldehydes.
-
Fragmentation by loss of the formyl radical (-CHO) would give a significant peak at m/z 157/159.
-
Loss of the bromine atom would result in a fragment at m/z 107.
Experimental Protocol for EI-MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Safety and Handling
This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17] It may also cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] All work should be conducted in a well-ventilated fume hood.[18][19]
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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ATB. (n.d.). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Reva, I., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1629. [Link]
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ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
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Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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Save My Exams. (2025, January 4). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
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Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
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Pharma Guideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]
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LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
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The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its remarkable synthetic versatility and ability to engage in diverse biological interactions have cemented its status as a "privileged structure" in drug discovery.[3][4] This guide provides a comprehensive exploration of the pyrimidine scaffold's multifaceted role in medicinal chemistry. We will delve into its fundamental physicochemical properties, diverse biological activities, and the intricate structure-activity relationships that govern its therapeutic efficacy. Furthermore, this document will elucidate key synthetic strategies, showcase its application as a bioisostere, and provide insights into the pharmacokinetic profiles of pyrimidine-based drugs, offering a holistic perspective for researchers and drug development professionals.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and medicine.[5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the chemistry of life.[1][6] This inherent biological relevance has inspired medicinal chemists to harness the pyrimidine scaffold for the development of a wide array of therapeutic agents.[5][7]
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding to a multitude of biological targets.[8][9] This adaptability has led to the successful development of pyrimidine-containing drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][10][11]
A Spectrum of Biological Activities: The Therapeutic Versatility of Pyrimidines
The synthetic tractability of the pyrimidine core has enabled the creation of vast libraries of derivatives, leading to the discovery of compounds with a broad range of pharmacological activities.[7] This versatility is a testament to the scaffold's ability to be tailored to interact with diverse biological targets with high affinity and selectivity.[12]
Anticancer Agents: A Privileged Scaffold for Oncology
The pyrimidine scaffold is particularly prominent in the field of oncology.[1][13] Many pyrimidine derivatives exert their anticancer effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[14]
-
Kinase Inhibition: A significant number of FDA-approved kinase inhibitors incorporate a pyrimidine core.[3][15] This scaffold is adept at binding to the ATP-binding pocket of kinases, a crucial family of enzymes often dysregulated in cancer.[16] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding interactions in kinase active sites.[16][17]
Drug (Example) Target Kinase(s) Indication Imatinib (Gleevec®) BCR-Abl, c-Kit, PDGFR Chronic Myeloid Leukemia, GIST Gefitinib (Iressa®) EGFR Non-Small Cell Lung Cancer Erlotinib (Tarceva®) EGFR Non-Small Cell Lung Cancer, Pancreatic Cancer Ibrutinib (Imbruvica®) BTK B-cell malignancies -
Antimetabolites: Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[18] 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, is a classic example of a pyrimidine-based antimetabolite.[6][19]
Antimicrobial and Antiviral Activity
The urgent need for new antimicrobial and antiviral agents has spurred the investigation of pyrimidine derivatives for the treatment of infectious diseases.
-
Antibacterial Agents: Pyrimidine-containing compounds have demonstrated efficacy against a range of bacterial pathogens.[20][21] Some derivatives function as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[21] Others have been shown to induce "thymineless death" in Gram-positive bacteria by inhibiting thymidylate synthetase.[22]
-
Antiviral Agents: Several synthetic pyrimidine nucleoside analogues are potent antiviral drugs.[23][24] These compounds act by inhibiting viral replication, often by targeting viral polymerases.[25] Notable examples include Zidovudine (Retrovir®) for HIV and Sofosbuvir (Sovaldi®), a key component of Hepatitis C treatment.[19][26]
Anti-inflammatory and Other Therapeutic Applications
The therapeutic reach of pyrimidine scaffolds extends beyond oncology and infectious diseases.[27] Many pyrimidine-based compounds exhibit potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like prostaglandins and cytokines.[27][28] Their mechanism of action is frequently associated with the inhibition of cyclooxygenase (COX) enzymes.[27] Furthermore, pyrimidine derivatives have been explored for a multitude of other therapeutic applications, including as anticonvulsants, antihypertensives, and analgesics.[12][29]
The Medicinal Chemist's Perspective: Synthesis and Structure-Activity Relationships (SAR)
The successful development of pyrimidine-based drugs hinges on a deep understanding of their synthesis and the relationship between their chemical structure and biological activity.
Synthetic Strategies: Building the Pyrimidine Core
A variety of robust and versatile synthetic methods have been developed for the construction of the pyrimidine ring, allowing for the introduction of diverse substituents.[4] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Experimental Protocol: The Biginelli Reaction - A Classic Multicomponent Synthesis of Dihydropyrimidones
The Biginelli reaction is a one-pot, three-component reaction that provides straightforward access to dihydropyrimidones, which can be further functionalized to a variety of pyrimidine derivatives.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine one equivalent of an aldehyde (e.g., benzaldehyde), one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of urea.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃).
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidine-based drug candidates.[12][30] These studies involve systematically modifying the pyrimidine scaffold and evaluating the impact of these changes on biological activity.[30] The position and nature of substituents on the pyrimidine ring can profoundly influence its interaction with the target protein, affecting binding affinity and selectivity.[12] For instance, in the context of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring are often critical for achieving potent and selective inhibition.[15]
Advanced Concepts in Pyrimidine-Based Drug Design
The Pyrimidine Scaffold as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[31][32] The pyrimidine ring is frequently employed as a bioisostere for the phenyl ring and other aromatic systems.[2][8][10] This substitution can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[8][9] The nitrogen atoms in the pyrimidine ring can also introduce key hydrogen bonding interactions that may be absent in the parent phenyl-containing compound.[2][33]
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Pyrimidine-based drugs, like all therapeutics, must be carefully optimized for favorable pharmacokinetic properties.[18][34] Many pyrimidine analogues are administered as prodrugs that require intracellular activation, often through phosphorylation, to exert their therapeutic effect.[18][34][35] Understanding the intracellular pharmacokinetics of these compounds is therefore essential for predicting their efficacy and toxicity.[18][34]
Future Directions and Conclusion
The pyrimidine scaffold continues to be a fertile ground for drug discovery.[2][4][11] Ongoing research is focused on the development of novel synthetic methodologies to access more complex and diverse pyrimidine derivatives.[4] Furthermore, the application of computational methods, such as structure-based drug design and molecular docking, is accelerating the discovery of new pyrimidine-based inhibitors for a growing number of therapeutic targets.[14][36]
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- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
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- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed.
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- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). PubMed.
- Antiviral drugs having pyrimidine structure. (n.d.). ResearchGate.
- Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC.
- Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (n.d.). DSpace.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry - ACS Publications.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.
- Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate.
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- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Rockefeller University Press.
- Nammalwar, B., & Bunce, R. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
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Methodological & Application
Application Notes and Protocols for the Chemoselective Oxidation of 4-Hydroxymethyl-pyrimidines
Introduction: The Strategic Importance of 4-Formylpyrimidines
4-Formylpyrimidines are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and functional materials. Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The pyrimidine core itself is a ubiquitous scaffold in numerous pharmaceuticals, agrochemicals, and biologically significant molecules. Consequently, the efficient and selective synthesis of 4-formylpyrimidines from their corresponding 4-hydroxymethyl precursors is a critical transformation in medicinal and process chemistry.
The primary challenge in this oxidation lies in achieving high chemoselectivity. The pyrimidine ring, being an electron-deficient and basic heterocycle, can complicate oxidation reactions. The nitrogen atoms can coordinate to metal-based oxidants, potentially deactivating the catalyst or promoting undesired side reactions. Furthermore, over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a common pitfall that must be carefully controlled.[1]
This comprehensive guide provides an in-depth analysis of various methodologies for the chemoselective oxidation of 4-hydroxymethyl-pyrimidines. We will delve into the mechanistic rationale behind the selection of specific reagents and reaction conditions, offering field-proven insights to guide researchers in choosing the optimal method for their specific substrate and application. Detailed, step-by-step protocols for the most reliable and widely applicable methods are provided, alongside a comparative analysis to facilitate informed decision-making.
Navigating the Oxidative Landscape: A Comparative Overview
The choice of an oxidizing agent is paramount to the success of this transformation. Several factors must be considered, including the electronic nature of the substituents on the pyrimidine ring, the presence of other sensitive functional groups, scalability, and environmental considerations. This section will discuss the most effective and commonly employed methods for the oxidation of 4-hydroxymethyl-pyrimidines.
Manganese Dioxide (MnO₂): A Heterogeneous Workhorse for Activated Alcohols
Activated manganese dioxide is a mild and highly selective heterogeneous oxidant for allylic, benzylic, and other activated alcohols, including hydroxymethyl groups on electron-deficient heterocycles like pyrimidine.[2][3] Its solid nature simplifies the reaction workup, which often involves a simple filtration to remove the oxidant and its reduced form.
Mechanism and Rationale: The oxidation with MnO₂ is believed to occur on the surface of the reagent. The pyrimidine ring's electron-withdrawing nature activates the adjacent hydroxymethyl group, facilitating its adsorption onto the MnO₂ surface and subsequent oxidation. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), chloroform, or acetone, at room temperature or with gentle heating. A large excess of freshly activated MnO₂ is often required to drive the reaction to completion.[4]
Key Considerations:
-
Activation of MnO₂: The activity of MnO₂ can vary significantly depending on its preparation method. Commercially available "activated" MnO₂ is suitable for most applications, but for sensitive substrates or to ensure reproducibility, it is advisable to activate it by heating under vacuum before use.
-
Stoichiometry: A significant excess of MnO₂ (5-20 equivalents) is typically necessary.
-
Reaction Time: The reaction progress should be carefully monitored by TLC or LC-MS, as prolonged reaction times can sometimes lead to side products.
Dess-Martin Periodinane (DMP): Mild and Efficient Oxidation under Anhydrous Conditions
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, rapid, and high-yielding method for the oxidation of primary alcohols to aldehydes.[5][6][7][8] It is particularly well-suited for substrates containing sensitive functional groups that are intolerant to harsher, metal-based oxidants.
Mechanism and Rationale: The reaction proceeds through the formation of an intermediate periodinane ester, followed by an intramolecular elimination that yields the aldehyde, iodinane, and acetic acid. The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. The mild and neutral conditions of the DMP oxidation make it an excellent choice for complex pyrimidine derivatives.
Key Considerations:
-
Purity of DMP: The reagent should be of high purity, as impurities can affect its reactivity.
-
Moisture Sensitivity: While the reaction itself is tolerant to small amounts of water, it is generally recommended to perform the oxidation under anhydrous conditions to prevent the formation of byproducts.
-
Workup: The workup typically involves quenching the excess DMP with a reducing agent like sodium thiosulfate.
Swern Oxidation: A Low-Temperature Protocol for Sensitive Substrates
The Swern oxidation is a powerful and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9][10][11] It employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).
Mechanism and Rationale: The reaction involves the formation of an alkoxysulfonium salt intermediate, which upon treatment with a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), undergoes an intramolecular elimination to afford the aldehyde. The low reaction temperature is crucial for the stability of the reactive intermediates and for minimizing side reactions. The Swern oxidation is known for its high chemoselectivity and tolerance of a wide range of functional groups.
Key Considerations:
-
Strict Temperature Control: Maintaining a low temperature (-78 °C) throughout the addition of reagents is critical to avoid the decomposition of the activated DMSO species and the formation of byproducts.
-
Odor: The reaction produces dimethyl sulfide as a byproduct, which has a strong and unpleasant odor. It is essential to perform the reaction in a well-ventilated fume hood and to quench the reaction mixture with a suitable oxidizing agent (e.g., bleach) to neutralize the odor.
-
Reagent Purity: The use of high-purity, anhydrous solvents and reagents is essential for optimal results.
Catalytic Aerobic Oxidation: A Greener Approach
In recent years, the development of catalytic aerobic oxidation methods has gained significant attention due to their environmental benefits, using air or oxygen as the terminal oxidant and producing water as the only byproduct.[12][13][14][15][16] Various transition metal catalysts, often based on palladium, ruthenium, or copper, have been developed for the aerobic oxidation of alcohols.
Mechanism and Rationale: The catalytic cycle typically involves the oxidation of the alcohol by the metal catalyst in a higher oxidation state, followed by the re-oxidation of the reduced metal species by molecular oxygen. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and efficiency. For heterocyclic alcohols, the coordination of the heteroatoms to the metal center can influence the catalytic activity.
Key Considerations:
-
Catalyst Selection: The optimal catalyst will depend on the specific pyrimidine substrate. Screening of different metal catalysts and ligands may be necessary.
-
Reaction Conditions: Temperature, oxygen pressure, and solvent can all have a significant impact on the reaction outcome.
-
Substrate Scope: While promising, the substrate scope of some catalytic systems may be more limited compared to stoichiometric methods.
Experimental Protocols
Protocol 1: Oxidation of 4-Hydroxymethyl-pyrimidine using Activated Manganese Dioxide
This protocol provides a general procedure for the oxidation of a generic 4-hydroxymethyl-pyrimidine to the corresponding 4-formylpyrimidine using activated MnO₂.
Materials:
-
4-Hydroxymethyl-pyrimidine derivative (1.0 eq)
-
Activated Manganese Dioxide (10.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM (0.1 M), add activated manganese dioxide in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 4-formylpyrimidine.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Hydroxymethyl-pyrimidine
This protocol outlines a reliable procedure for the oxidation of 4-hydroxymethyl-pyrimidines using DMP.
Materials:
-
4-Hydroxymethyl-pyrimidine derivative (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Swern Oxidation of 4-Hydroxymethyl-pyrimidine
This protocol describes the Swern oxidation of 4-hydroxymethyl-pyrimidines, emphasizing the critical need for low-temperature control.
Materials:
-
Oxalyl chloride (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
4-Hydroxymethyl-pyrimidine derivative (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM (0.5 M) at -78 °C (dry ice/acetone bath), add anhydrous DMSO dropwise over 15 minutes, ensuring the internal temperature does not rise above -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the 4-hydroxymethyl-pyrimidine derivative in anhydrous DCM dropwise over 20 minutes, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine or DIPEA dropwise over 15 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-formylpyrimidine by column chromatography on silica gel.
Data Presentation and Comparison
| Oxidation Method | Typical Reagent Stoichiometry | Solvent | Temperature (°C) | Typical Reaction Time | Workup Complexity | Key Advantages | Key Disadvantages |
| Manganese Dioxide | 5-20 eq | DCM, Chloroform | 25-40 | 4-24 h | Low (Filtration) | Mild, Heterogeneous, Easy workup | Large excess of reagent needed, Variable reactivity |
| Dess-Martin Periodinane | 1.2-2.0 eq | DCM | 25 | 1-3 h | Medium (Quenching) | Mild, Fast, High-yielding, Tolerates sensitive groups | Moisture sensitive, Potentially explosive reagent |
| Swern Oxidation | 2-4 eq (activator & DMSO) | DCM | -78 | 2-3 h | High (Strict temp. control) | High chemoselectivity, Tolerates many functional groups | Requires low temp., Unpleasant odor |
| Catalytic Aerobic Oxidation | Catalytic (e.g., 1-5 mol%) | Toluene, Acetonitrile | 80-120 | 6-24 h | Medium (Catalyst removal) | Green, Atom-economical | Requires optimization, Potential for catalyst deactivation |
Visualization of Key Methodologies
General Workflow for Chemoselective Oxidation
Caption: Overview of oxidation methods and downstream applications.
Decision Tree for Method Selection
Caption: A simplified decision tree for selecting an appropriate oxidation method.
Conclusion and Future Perspectives
The chemoselective oxidation of 4-hydroxymethyl-pyrimidines to their corresponding aldehydes is a well-established yet nuanced transformation. The choice between manganese dioxide, Dess-Martin periodinane, Swern oxidation, and emerging catalytic aerobic methods depends on a careful consideration of the specific substrate, desired scale, and available resources. For small-scale synthesis of complex molecules with sensitive functionalities, DMP and Swern oxidations offer excellent reliability and chemoselectivity. For larger-scale preparations where cost and ease of workup are primary drivers, manganese dioxide remains a viable and attractive option.
The future of this field undoubtedly lies in the continued development of efficient and truly general catalytic aerobic oxidation systems. Such methods, which leverage the most abundant and environmentally benign oxidant, will be instrumental in advancing the principles of green chemistry in the synthesis of pyrimidine-based pharmaceuticals and other valuable compounds. Further research into understanding and overcoming catalyst inhibition by the pyrimidine nitrogen atoms will be key to unlocking the full potential of these promising technologies.
References
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Madugundu, G. S., Cadet, J., & Wagner, J. R. (2014). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. ResearchGate. [Link]
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Pariza, R. J. (n.d.). Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]
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Parvulescu, V. I., Su, B. L., & Coman, S. (2006). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Organic Chemistry Portal. [Link]
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Khan, M. Y., et al. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]
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Brandi, A., & Goti, A. (2009). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Request PDF. [Link]
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Wikipedia. (2023, November 29). Dess–Martin oxidation. Wikipedia. [Link]
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Khan, M. Y., et al. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. ResearchGate. [Link]
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Gambuti, A., et al. (2021). Comparison of Three Accelerated Oxidation Tests Applied to Red Wines with Different Chemical Composition. MDPI. [Link]
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White, M. C. (2017). Chemoselective methylene oxidation in aromatic molecules. PubMed Central. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Kumar, A., & Kumar, A. (2023). A comparative study of advanced oxidation processes for wastewater treatment. ResearchGate. [Link]
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Taylor, R. J. K. (2006). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. [Link]
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Lim, C. H. (2023). A comparative study: effectiveness of advanced oxidation methods for high-strength industrial wastewater treatment. DR-NTU. [Link]
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Chemistry Simplified. (2023, November 21). Dess-Martin-Periodinane oxidation. YouTube. [Link]
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Cardona, F., & Parmeggiani, C. (2012). Transition metal based catalysts in the aerobic oxidation of alcohols. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
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Baklanov, M. A., et al. (2020). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals. [Link]
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El-Lateef, H. M. A., et al. (2023). A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration. ResearchGate. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delves into the practical application of palladium-catalyzed cross-coupling reactions for the functionalization of bromopyrimidines. Pyrimidine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their efficient synthesis and modification a critical endeavor in modern medicinal chemistry. These application notes provide not only step-by-step protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings but also the underlying mechanistic principles and troubleshooting strategies. By understanding the causality behind experimental choices, researchers can better navigate the complexities of these powerful synthetic tools to accelerate drug discovery and development.
Introduction: The Significance of Pyrimidine Scaffolds and Cross-Coupling Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability to strategically introduce diverse substituents onto the pyrimidine ring is paramount for fine-tuning the pharmacological profile of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a transformative methodology for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2][3]
Bromopyrimidines are particularly valuable starting materials in this context due to the lability of the carbon-bromine bond, which facilitates oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.[1] This guide provides a detailed exploration of the most pertinent palladium-catalyzed reactions for the derivatization of bromopyrimidines, offering both theoretical insights and practical, field-proven protocols.
The Catalytic Cycle: A Unifying Mechanistic Framework
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design and troubleshooting. While individual named reactions have unique coupling partners, they largely adhere to a common catalytic cycle.[4]
The cycle typically commences with a Pd(0) species, which undergoes oxidative addition with the bromopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step, transmetalation (for Suzuki, Stille, etc.) or coordination and insertion (for Heck), introduces the coupling partner to the palladium center. Finally, reductive elimination expels the desired product, regenerating the active Pd(0) catalyst to continue the cycle.[4]
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to the stability, commercial availability, and low toxicity of the organoboron reagents.[5][6] It provides a robust and versatile strategy for the arylation, heteroarylation, and vinylation of bromopyrimidines.
Mechanistic Considerations
A key feature of the Suzuki-Miyaura coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of base, solvent, and ligand can significantly impact reaction efficiency and scope.
Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of bromopyrimidines. Optimization of the ligand, base, and temperature may be necessary for different substrates.
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Component | Example | Rationale/Causality |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that are reduced in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.[7] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands stabilize the Pd(0) center and promote oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and functional group tolerance.[9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[11] This reaction enables the coupling of bromopyrimidines with a wide range of primary and secondary amines.[12]
Mechanistic Considerations
The catalytic cycle is similar to other cross-coupling reactions, but the key step following oxidative addition is the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[13] Reductive elimination then furnishes the desired C-N bond.[8] The choice of a strong, non-nucleophilic base is crucial.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine
Materials:
-
2-Bromopyrimidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
Add 2-bromopyrimidine (1.0 mmol) and toluene (2 mL).
-
Add morpholine (1.2 mmol) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Carefully quench with water and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography.
Data Summary: Buchwald-Hartwig Amination Parameters
| Component | Example | Rationale/Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors for this transformation.[11] |
| Ligand | XPhos, SPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[8][12] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9][14] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
Additional Cross-Coupling Reactions of Bromopyrimidines
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings offer unique synthetic advantages.
Heck Reaction
The Heck reaction couples bromopyrimidines with alkenes to form substituted pyrimidines with a new C-C double bond.[15] This reaction is particularly useful for the synthesis of vinylpyrimidines.
-
Key Reagents: A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or ligand-free conditions, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP).[16]
Stille Coupling
The Stille coupling utilizes organotin reagents as the coupling partner.[17] While organotins are toxic, they are often tolerant of a wide range of functional groups and can be used when other methods fail.[18]
-
Key Reagents: A palladium catalyst (e.g., Pd(PPh₃)₄), an organostannane (e.g., R-SnBu₃), and a solvent (e.g., THF, toluene).[13]
Troubleshooting and Considerations for Success
-
Low Yields:
-
Catalyst Inactivation: Ensure rigorous exclusion of oxygen and moisture. Degas solvents thoroughly. Consider using a pre-catalyst.
-
Incorrect Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent. Screen a variety of conditions.
-
Side Reactions: Homocoupling of the organometallic reagent can be an issue. Use the appropriate stoichiometry.
-
-
Site Selectivity with Dihalopyrimidines: In substrates with multiple bromine atoms, the regioselectivity of the coupling can be an issue. The more electron-deficient position is typically more reactive. Selectivity can sometimes be controlled by the choice of catalyst and ligand.[19][20]
-
Catalyst Poisoning: Some nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to inactivation. 2-Bromopyrimidine, for instance, has been reported to be a potential catalyst poison in some cases.[21] Higher catalyst loading or the use of specific ligands may be required.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and derivatization of bromopyrimidines. A thorough understanding of the underlying mechanisms, careful selection of reaction components, and meticulous experimental technique are the cornerstones of success. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage these powerful reactions in their pursuit of novel and impactful molecules.
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF . ResearchGate. [Link]
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Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis . BIOENGINEER.ORG. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Stille Coupling . NROChemistry. [Link]
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Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids . ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]
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Suzuki cross-coupling reaction - YouTube . YouTube. [Link]
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Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides . ResearchGate. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction - YouTube . YouTube. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]
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Cross-coupling reaction - Wikipedia . Wikipedia. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a . ResearchGate. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . National Institutes of Health. [Link]
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Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube . YouTube. [Link]
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Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF . ResearchGate. [Link]
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Heck Reaction . Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . PMC - NIH. [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters . ACS Publications. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry . ACS Publications. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. [Link]
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Stille reaction - Wikipedia . Wikipedia. [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions . Faraday Discussions (RSC Publishing). [Link]
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Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . ResearchGate. [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib . Beilstein Journals. [Link]
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The Mechanisms of the Stille Reaction . University of Windsor. [Link]
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Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube . YouTube. [Link]
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Vilsmeier-Haack Formylation of Pyrimidine Rings: A Detailed Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Formylpyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a multitude of biological interactions, serving as a versatile framework for the design of targeted therapies. The introduction of a formyl group onto the pyrimidine ring via the Vilsmeier-Haack reaction unlocks a treasure trove of synthetic possibilities, providing a critical entry point for the elaboration of complex molecular architectures. These formylated pyrimidines are not mere curiosities; they are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including potent kinase inhibitors used in oncology.[2][3]
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack formylation of pyrimidine rings, moving beyond a simple recitation of steps to explain the underlying principles that govern this powerful transformation. We will delve into the reaction mechanism, explore the substrate scope with detailed protocols, and illuminate the practical applications of the resulting 5-formylpyrimidine derivatives in the context of modern drug discovery.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity on the Pyrimidine Ring
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The key to this transformation is the in situ generation of the Vilsmeier reagent, a highly electrophilic chloroiminium ion, typically from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7]
The Causality Behind the Reaction: A Step-by-Step Mechanistic Look
The reaction proceeds through a well-defined sequence of steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[4][6] This iminium salt is the true formylating agent.
-
Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8] The C5 position is the most common site of electrophilic attack on the pyrimidine ring due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the C2, C4, and C6 positions towards electrophilic substitution.
-
Formation of a Sigma Complex: This attack forms a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity.
-
Aromatization: A base, typically DMF or the counter-ion, removes a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to the corresponding aldehyde, furnishing the desired 5-formylpyrimidine derivative.[4]
Figure 2: The central role of 5-formylpyrimidines in the synthesis of complex drug molecules.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
The Vilsmeier-Haack formylation of pyrimidine rings is a powerful and versatile synthetic tool that provides access to a wide range of valuable 5-formylpyrimidine intermediates. A thorough understanding of the reaction mechanism, substrate scope, and the influence of reaction conditions is paramount for its successful application. The ability to introduce a formyl group with regioselectivity at the C5 position opens up a vast chemical space for the synthesis of novel and potent drug candidates, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the strategic use of classic reactions like the Vilsmeier-Haack will undoubtedly remain a cornerstone of modern drug discovery.
References
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Ofitserov, E. S., Shklyarenko, A. A., Yakovlev, I. P., & Fedorova, O. V. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 1(1), 104. [Link]
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194.
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Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]
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- Takeda Pharmaceutical Company Limited. (2000). Novel pyrimidine-5-carboxamide derivatives.
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Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved January 26, 2026, from [Link]
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- Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 20, 2683–2718.
- Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8349–8365.
- Musumeci, F., et al. (2021).
- Al-Warhi, T., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4242.
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- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Dong, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(23), 8916–8919.
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Application Notes & Protocols: Strategic Synthesis of 5-Arylpyrimidine-4-carbaldehydes via Suzuki-Miyaura Coupling
Introduction: The Strategic Value of 5-Arylpyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a specific, high-value application of this reaction: the palladium-catalyzed coupling of 5-Bromopyrimidine-4-carbaldehyde with a diverse range of arylboronic acids.
The resulting products, 5-arylpyrimidine-4-carbaldehydes, are of profound interest to researchers in medicinal chemistry and drug development. The pyrimidine ring is a "privileged scaffold," a core structural motif found in numerous FDA-approved drugs and biologically active molecules, prized for its versatile roles in targeting various biological pathways.[3][4][5] The strategic placement of an aryl group at the 5-position allows for the exploration of critical structure-activity relationships, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for subsequent chemical modifications, such as reductive aminations, Wittig reactions, or oxidations. This dual functionality makes the target molecule a powerful building block for constructing complex molecular libraries for drug discovery.[6]
This document provides a comprehensive overview of the reaction's mechanistic underpinnings, practical considerations for protocol optimization, a detailed experimental workflow, and the broader context of its application.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7]
The three cornerstone steps are:
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound.[8] This is often the rate-determining step and results in a square planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring generally facilitates this step.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center.[8] Critically, this process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then readily exchanges its aryl group for the halide on the palladium complex.[1][9]
-
Reductive Elimination: The final step involves the coupling of the two organic partners—the pyrimidine and the newly transferred aryl group—from the palladium center.[7][8] This forms the desired C-C bond of the 5-arylpyrimidine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Optimization: A Guide to Key Reaction Parameters
The success and efficiency of the coupling are highly dependent on the careful selection of several key parameters. A one-size-fits-all approach is rarely optimal, and understanding the function of each component is crucial for developing a robust protocol.
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is paramount.
-
Catalyst Precursor: While Pd(PPh₃)₄ can be used directly as a Pd(0) source, it is often more practical and economical to use a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced to the active Pd(0) species in situ.
-
Ligands: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For coupling with electron-deficient heterocycles like pyrimidine, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or JohnPhos) are often superior.[10] They promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[11]
-
-
The Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[1][9]
-
Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a mild and common choice. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for challenging couplings. Potassium phosphate (K₃PO₄) is another excellent and widely used base, particularly effective in many heteroaryl couplings.[12][13]
-
Causality: The strength and solubility of the base influence the rate of boronate formation. A stronger base can accelerate the reaction but may also promote side reactions if sensitive functional groups are present.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Typical Solvents: Aprotic polar solvents are preferred. 1,4-Dioxane, toluene, and dimethylformamide (DMF) are common choices.[12]
-
Aqueous Co-solvent: Often, a small amount of water is added. This helps to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio might be 4:1 or 5:1 (organic solvent to water).
-
-
Arylboronic Acid Substrate: The electronic nature of the arylboronic acid can significantly impact reactivity.
-
Electron-Rich vs. Electron-Poor: Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) tend to undergo transmetalation more readily than those with electron-withdrawing groups (e.g., -NO₂, -CF₃).[12] For less reactive, electron-poor partners, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required.
-
Steric Hindrance: Ortho-substituted arylboronic acids can react more slowly due to steric hindrance, which impedes the approach to the palladium center during transmetalation.[14]
-
Standardized Laboratory Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Researchers should consider this a general method to be optimized for their specific arylboronic acid.
4.1. Materials and Equipment
-
Reactants: this compound, Arylboronic acid
-
Catalyst System: Pd(OAc)₂ and a suitable phosphine ligand (e.g., XPhos) OR a pre-formed catalyst like Pd(PPh₃)₄
-
Base: K₃PO₄ (anhydrous powder)
-
Solvents: 1,4-Dioxane (anhydrous) and deionized water
-
Glassware: Round-bottom flask or reaction vial, condenser, magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon gas line with a manifold
-
Workup: Separatory funnel, rotary evaporator
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixtures)[15]
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
4.3. Step-by-Step Procedure
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. If using a two-component system, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Add the solvent to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylpyrimidine-4-carbaldehyde.
Data Presentation: Representative Reaction Outcomes
The choice of arylboronic acid directly influences the reaction yield. The following table summarizes expected outcomes based on the electronic properties of the substituent on the arylboronic acid under optimized conditions.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Substituent (Ar-) | Electronic Nature | Typical Yield Range |
| 1 | 4-Methoxyphenylboronic acid | 4-MeO-Ph | Electron-Donating | 85-95% |
| 2 | Phenylboronic acid | Ph | Neutral | 80-90% |
| 3 | 4-Fluorophenylboronic acid | 4-F-Ph | Weakly Deactivating | 75-85% |
| 4 | 4-Trifluoromethylphenylboronic acid | 4-CF₃-Ph | Electron-Withdrawing | 60-75% |
Note: Yields are illustrative and depend on precise optimization of catalyst, base, solvent, and temperature. Data is synthesized from trends reported in the literature for similar heteroaryl Suzuki couplings.[12][16]
Conclusion: A Gateway to Novel Chemical Entities
The Suzuki-Miyaura coupling of this compound is a robust and highly adaptable method for synthesizing valuable 5-arylpyrimidine building blocks. These compounds are pivotal starting materials in drug discovery programs, particularly in the fields of oncology, virology, and immunology, where pyrimidine-based agents have shown significant therapeutic success.[4][17] By understanding the mechanistic principles and systematically optimizing the key reaction parameters, researchers can efficiently generate diverse libraries of these important scaffolds, accelerating the discovery of next-generation therapeutics. Recent advancements using machine learning and automated systems are further expanding the capabilities of this reaction, promising to identify even more general and higher-yielding conditions for challenging couplings in the future.[18][19]
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
PeerJ. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistryviews.org [chemistryviews.org]
Application Notes & Protocols: Nucleophilic Substitution on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of FDA-approved drugs. Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The functionalization of the pyrimidine ring through nucleophilic substitution is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth exploration of the principles and experimental procedures for performing nucleophilic aromatic substitution (SNAr) on pyrimidine rings, a key transformation in the synthesis of novel therapeutics.[1][2]
Mechanistic Foundations: Why Nucleophilic Substitution Favors the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3][4] This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reaction that is difficult to achieve on electron-rich carbocyclic aromatic rings like benzene.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction on a halopyrimidine is the most common pathway for substitution. It is a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom (typically at the C2, C4, or C6 position) bearing a suitable leaving group (e.g., Cl, F, Br).[5] This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6][7]
-
Rearomatization: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack. The stability of the Meisenheimer complex is paramount for a successful reaction.[6][7] The pyrimidine ring's nitrogen atoms are crucial as they can stabilize the negative charge of the intermediate through resonance, particularly when the attack occurs at the C2, C4, or C6 positions.[3][6][7]
// Reactants sub [label=<
Halopyrimidine
];
nu [label="Nu:⁻"];
// Transition State 1 ts1 [label="+", shape=none];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
(Stabilized by N atoms)
];
// Transition State 2 ts2 [label="- LG⁻", shape=none];
// Products prod [label=<
Substituted Pyrimidine
];
// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
// Edges sub -> dummy1 [arrowhead=none]; nu -> dummy1 [arrowhead=none]; dummy1 -> ts1; ts1 -> meisenheimer [label="Step 1: Addition\n(Rate-determining)"]; meisenheimer -> ts2; ts2 -> prod [label="Step 2: Elimination"]; } // Caption: SNAr mechanism on a pyrimidine ring.
Regioselectivity: C2 vs. C4/C6 Reactivity
In pyrimidines bearing leaving groups at multiple positions (e.g., 2,4-dichloropyrimidine), the regioselectivity of the substitution is a key consideration.
-
Electronic Effects: The C4 and C6 positions are generally more electrophilic and reactive towards nucleophiles than the C2 position. This is attributed to the higher LUMO coefficient at C4/C6.[8]
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can cause steric repulsion with the incoming nucleophile, further favoring attack at C4/C6.[8]
It is possible to achieve sequential substitutions by controlling the reaction stoichiometry and temperature, often allowing for the synthesis of differentially substituted pyrimidines.[5]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on chloropyrimidines.
Safety First:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Halopyrimidines can be irritants. Handle with care.
-
Many organic solvents are flammable and toxic. Avoid ignition sources and inhalation.
General Experimental Workflow
A typical workflow for SNAr reactions on pyrimidines involves reaction setup, monitoring, work-up, and purification.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Reagent Preparation\n(Halopyrimidine, Nucleophile, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Setup\n(Under Inert Atmosphere, e.g., N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heating & Monitoring\n(Stirring at specified temp.\nMonitor by TLC or LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Reaction Work-up\n(Cool, Quench, Extract with Organic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Purification\n(Dry organic layer, concentrate.\nPurify by column chromatography.)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } // Caption: General workflow for SNAr reactions.
Protocol 1: Amination of 2-Chloropyrimidine
This protocol describes the synthesis of a 2-aminopyrimidine derivative, a common scaffold in kinase inhibitors.
-
Objective: To substitute the chlorine atom of 2-chloropyrimidine with a primary or secondary amine.
-
Causality: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or NMP is used to dissolve the reagents and facilitate the SNAr mechanism.[9] Heating is necessary to overcome the activation energy of the reaction.
Materials:
-
2-Chloropyrimidine (1.0 equiv.)
-
Desired Amine (e.g., morpholine, aniline) (1.1-1.2 equiv.)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (e.g., 1.14 g, 10 mmol).
-
Add the solvent (e.g., 20 mL of NMP).
-
Add the amine (e.g., 11 mmol, 1.1 equiv.) followed by the base (e.g., DIPEA, 3.5 mL, 20 mmol).
-
Fit the flask with a condenser and heat the reaction mixture with stirring to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminopyrimidine product.[10][11]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Alkoxylation/Thiolation of 4-Chloropyrimidine
This protocol details the introduction of an oxygen or sulfur nucleophile onto the pyrimidine ring.
-
Objective: To synthesize 4-alkoxy or 4-thioalkyl pyrimidines.
-
Causality: Stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are often used to deprotonate the alcohol or thiol, generating the more potent alkoxide or thiolate nucleophile required for efficient substitution. Anhydrous conditions are critical when using reactive bases like NaH.
Materials:
-
4-Chloropyrimidine (or other halopyrimidine) (1.0 equiv.)
-
Alcohol or Thiol (1.1 equiv.)
-
Base: Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide (NaOMe) (1.2 equiv.)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or thiol (11 mmol) and anhydrous THF (20 mL).
-
Cool the flask in an ice bath (0 °C).
-
Carefully add NaH (12 mmol, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the nucleophile.
-
In a separate flask, dissolve the 4-chloropyrimidine (10 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of 4-chloropyrimidine to the stirring nucleophile solution at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of water to destroy any excess NaH.
-
Dilute with water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude material via column chromatography and characterize the final product as described in Protocol 1.
Data Summary & Troubleshooting
Table 1: Typical Conditions for SNAr on Chloropyrimidines
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Notes |
| Amines (N) | Morpholine | K₂CO₃, DIPEA | NMP, DMF, DMSO | 80 - 140 | Reaction rate depends on amine nucleophilicity.[9][12] |
| Alcohols (O) | Methanol, Phenol | NaH, NaOMe, K₂CO₃ | THF, DMF | 25 - 80 | Requires generation of the more nucleophilic alkoxide.[13] |
| Thiols (S) | Thiophenol | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 25 - 60 | Thiolates are generally very potent nucleophiles. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature; Weak nucleophile; Poorly soluble reagents; Deactivated substrate. | Increase reaction temperature; Use a stronger base to generate a more potent nucleophile (e.g., NaH); Switch to a better solvent (e.g., NMP, DMSO); Consider a catalyst for challenging substrates. |
| Multiple Products | Di-substitution on a di-halopyrimidine; Side reactions. | Use 1.0 equivalent of the nucleophile at a lower temperature; Monitor carefully and stop the reaction once the mono-substituted product is maximized. |
| Decomposition | Reaction temperature is too high; Unstable product. | Reduce the reaction temperature and increase the reaction time; Ensure inert atmosphere is maintained. |
Conclusion
Nucleophilic substitution is a powerful and versatile tool for the functionalization of the pyrimidine core. A thorough understanding of the SNAr mechanism, regioselectivity principles, and careful execution of experimental protocols are essential for success. The methods described in this guide provide a solid foundation for researchers to synthesize novel pyrimidine derivatives for applications in drug discovery and materials science.
References
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Koyama, S., & Kanamori, T. (1973). 2-CHLOROPYRIMIDINE. Organic Syntheses, 53, 33. doi:10.15227/orgsyn.053.0033
- Gou, S., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2469. doi:10.3390/molecules23102469
- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Land of Learning. (2021, January 6). Pyridine Nucleophilic Reactions | Favourable Positions.
- Bogdan, A. R., et al. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Letters, 18(16), 4144–4147.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. doi:10.1039/J39670001172
- University of Liverpool. (n.d.). Chapter 10: Pyrimidines. Retrieved from University of Liverpool, Department of Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (2013). Scheme 30. Selective nucleophilic aromatic substitution to furnish pyrimidines...
- The Organic Chemistry Tutor. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.
- Slideshare. (n.d.). Pyrimidine.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine...
- Su, W., & Sasse, M. J. (1991). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
- Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- ResearchGate. (2020, May). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges in Pyrimidine Synthesis Scale-Up
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrimidine synthesis from the bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your scale-up processes effectively. This resource is built on the pillars of technical expertise, validated methodologies, and authoritative scientific grounding.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of pyrimidine synthesis, with a focus on widely used methods like the Biginelli and Pinner reactions.
Category 1: Reaction-Specific Challenges
Q1: My Biginelli reaction yield has dropped significantly upon scale-up, and I'm observing a major byproduct. What's happening and how can I fix it?
A1: This is a classic scale-up challenge. The drop in yield is often due to thermal control issues and a shift in the reaction pathway. At higher volumes, exothermic steps can cause localized overheating, favoring the formation of Hantzsch dihydropyridine byproducts over your desired dihydropyrimidinone (DHPM).[1]
-
Causality: The Biginelli reaction is a delicate balance. At elevated temperatures, the intermediate formed from the aldehyde and β-ketoester is more likely to react via the Hantzsch pathway, especially with certain catalysts.[1]
-
Troubleshooting Steps:
-
Improve Heat Management: Ensure your reactor has adequate cooling and agitation to maintain a consistent internal temperature. A slow, controlled addition of reagents can also mitigate exothermic spikes.
-
Optimize Temperature: Carefully control the reaction temperature. For many Biginelli reactions, maintaining a moderate temperature (e.g., 60°C) is crucial to suppress the Hantzsch pathway. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating.[1]
-
Catalyst Choice: The choice of catalyst is critical. While strong Brønsted acids can be effective, they can also promote side reactions at scale. Consider milder Lewis acids or solid-supported catalysts (e.g., sulfated zirconia) which can offer better selectivity.[1]
-
Reagent Purity: Ensure all starting materials, particularly the aldehyde, are of high purity, as impurities can act as catalysts for side reactions.[1]
-
Q2: My Pinner synthesis is failing at a larger scale, with very low yield and what appears to be ester byproducts. What is the critical failure point?
A2: The Pinner reaction's Achilles' heel is its extreme sensitivity to moisture. The key intermediate, an imidate salt (often called a Pinner salt), is highly susceptible to hydrolysis.[2] On a larger scale, ensuring completely anhydrous conditions becomes more challenging.
-
Causality: Water will rapidly hydrolyze the Pinner salt intermediate back to an ester, effectively killing the pathway to the pyrimidine.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven-dried. Solvents must be freshly distilled and anhydrous. The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).[2]
-
Reagent Preparation: Use high-purity amidine hydrochloride or, if using the free base, prepare it immediately before use to prevent moisture absorption.
-
Acid Source: The classical and most robust method involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[2] This forms the Pinner salt in situ under strictly anhydrous acidic conditions.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required during the formation of the intermediate to prevent decomposition.[2]
-
Q3: The final cyclization step of my reaction is incomplete, leaving me with a mixture of the open-chain intermediate and the final product. How can I drive the reaction to completion?
A3: This "stalling" is typically due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack by the nitrogen atom. The energy barrier for this ring-closing step has not been overcome.[2]
-
Causality: The cyclization-dehydration step often requires a higher activation energy than the initial condensation steps.
-
Troubleshooting Steps:
-
Increase Catalyst Loading/Strength: A higher concentration of your acid catalyst or switching to a stronger acid can more effectively protonate the carbonyl, making it more electrophilic and promoting ring closure.[2]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux) is a common strategy to provide the necessary energy to overcome the activation barrier.[2]
-
Water Removal: The dehydration step is an equilibrium. Using a Dean-Stark trap or adding a dehydrating agent can remove the water byproduct, driving the reaction toward the cyclized product according to Le Châtelier's principle.[2]
-
Category 2: Purification and Work-up
Q4: My crude product is an intractable oil and difficult to purify by crystallization. What are my options?
A4: This is common when side products act as impurities that inhibit crystallization.
-
Causality: The presence of structurally similar byproducts or unreacted starting materials can disrupt the crystal lattice formation of your target compound.
-
Troubleshooting Steps:
-
Initial Work-up: After quenching the reaction, perform a thorough aqueous wash to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic starting materials like amidines, while a basic wash (e.g., NaHCO₃) can remove acidic components.
-
Solvent Trituration: Try suspending the crude oil in a solvent where the product has low solubility but the impurities are soluble (e.g., ether, hexanes). Stirring or sonicating this mixture can often induce precipitation of the pure product.
-
Column Chromatography: While less desirable at a large scale due to cost and solvent usage, flash column chromatography is a reliable method to separate the desired product from closely related impurities. A well-developed TLC method is essential for determining the correct solvent system.
-
Re-evaluate Reaction Conditions: The best solution is often to prevent the impurities from forming in the first place. Revisit the troubleshooting steps for the reaction itself to improve the purity of the crude material.
-
Visualizations: Workflows and Decision Trees
Diagram 1: Troubleshooting Low Yield in Biginelli Reaction
Caption: Decision tree for diagnosing low yield in a Biginelli scale-up.
Diagram 2: General Scale-Up Process Flow
Caption: A typical workflow for scaling pyrimidine synthesis.
Data Summary Table
Table 1: Influence of Temperature on Biginelli vs. Hantzsch Product Formation
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1] |
This table clearly demonstrates that for these substrates, increasing the temperature dramatically shifts the reaction outcome from the desired Biginelli product to the Hantzsch byproduct.[1]
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction for Scale-Up (Minimizing Hantzsch Byproduct)
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) by maintaining careful temperature control.
-
Materials:
-
Aldehyde (1.0 mol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mol)
-
Urea (1.5 mol)
-
Mild Catalyst (e.g., sulfated zirconia, 5 mol%)
-
Ethanol (as solvent)
-
-
Procedure:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, condenser, and thermocouple for internal temperature monitoring.
-
Charging: Charge the reactor with the aldehyde (1.0 mol), β-ketoester (1.0 mol), urea (1.5 mol), catalyst, and ethanol.
-
Heating: Begin stirring and slowly heat the reactor vessel to 60-65°C using a circulating bath. Crucially, do not exceed this temperature range.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 3-5 hours.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5°C to maximize precipitation.
-
Filtration: Filter the resulting solid product and wash the filter cake with cold ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Protocol 2: General Work-up and Recrystallization
-
Procedure:
-
Quenching: If the reaction was run in a non-polar solvent, cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers. Wash sequentially with 1M HCl (if basic impurities are present), saturated NaHCO₃ solution (if acidic impurities are present), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).[3] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]
-
Frequently Asked Questions (FAQs)
Q: Which pyrimidine synthesis methods are generally considered most robust for large-scale production? A: Multicomponent reactions (MCRs) like the Biginelli reaction are highly favored for scale-up. Their one-pot nature is efficient, reducing the need for multiple steps, purifications, and vessel transfers, which saves time and resources.[4] The Pinner reaction, while powerful, is often more challenging at scale due to its stringent requirement for anhydrous conditions.[2][4]
Q: What are the primary safety concerns when scaling up pyrimidine synthesis? A: Safety is paramount. Key concerns include:
-
Thermal Runaway: Many cyclization reactions are exothermic. Poor heat management can lead to a dangerous, uncontrolled increase in temperature and pressure.
-
Pyrophoric Catalysts: Catalysts like Raney® Nickel or Palladium on Carbon (used in hydrogenations to modify pyrimidine substituents) are pyrophoric and can ignite if exposed to air when dry. They must be handled wet or under an inert atmosphere.[5]
-
Flammable Solvents and Gases: Large volumes of flammable organic solvents and gases like hydrogen pose significant fire and explosion risks. All operations must be conducted in properly ventilated areas with explosion-proof equipment.[5]
Q: Are there any "green" or environmentally friendly approaches for pyrimidine synthesis at scale? A: Yes, this is an area of active research. The use of solvent-free conditions, often facilitated by techniques like ball milling, represents a significant green chemistry approach.[6][7] This method can lead to excellent yields in short reaction times without the need for large volumes of volatile organic solvents. Additionally, using water as a solvent, when chemically feasible, is a highly sustainable option.[8]
References
-
Pacini, C., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS Biology. [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
CRASH! Medical Review Series. (2022). Pyrimidine Synthesis. YouTube. [Link]
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JJ Medicine. (2017). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. [Link]
-
ResearchGate. (2025). (PDF) Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
-
PubMed. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
-
American Chemical Society. (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. [Link]
-
ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
ACS Omega. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. [Link]
-
MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
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Technical Support Center: Identifying and Mitigating Unexpected Side Reactions in Pyrimidine Chemistry
Welcome to the technical support hub for pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve unexpected side reactions frequently encountered during the synthesis and functionalization of pyrimidine scaffolds. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Frequently Asked Questions (FAQs): Initial Diagnosis
Here we address common high-level issues that often signal underlying side reactions.
Q1: My pyrimidine synthesis (e.g., Biginelli, Pinner) is suffering from consistently low yields and a complex crude mixture. Where should I start my investigation?
A1: Low yields and complex product profiles are classic symptoms of competing, non-productive reaction pathways. The first step is a systematic evaluation of your reaction parameters, as minor deviations can significantly favor side reactions.
Initial Troubleshooting Workflow:
Caption: A logical workflow for initial troubleshooting of pyrimidine synthesis.
Key areas to investigate immediately include:
-
Reactant Purity: Impurities in starting materials can inhibit the primary reaction.[1] For instance, amidines used in the Pinner synthesis are often hygroscopic and can hydrolyze over time, so using freshly prepared or purified amidine hydrochloride under strictly anhydrous conditions is critical.[2]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and acid catalysts should be of the appropriate concentration.[1]
-
Temperature Control: Many pyrimidine syntheses are highly temperature-sensitive.[3] Elevated temperatures can accelerate side reactions or lead to the decomposition of reagents like urea.[1]
Troubleshooting Guide: Specific Side Reactions & Their Mitigation
This section provides a deep dive into specific, commonly observed side reactions, their mechanistic origins, and targeted solutions.
Issue 1: The Biginelli Reaction and the Fluorescent Byproduct
Q2: I'm running a Biginelli reaction and my reaction mixture exhibits a strong yellow or green fluorescence. My desired dihydropyrimidinone (DHPM) is present, but purification is difficult. What is this fluorescent compound?
A2: The observation of strong fluorescence is a tell-tale sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1]
Causality (The "Why"): The Hantzsch pathway becomes a significant competitor to the Biginelli reaction, especially at elevated temperatures. At these temperatures, urea can partially decompose to generate ammonia. This in situ generated ammonia can then participate in a reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde, leading to the DHP byproduct instead of the desired pyrimidine.[1]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Mitigation Strategies:
| Parameter | Action to Favor Biginelli Product | Rationale |
| Temperature | Reduce reaction temperature. | Lower temperatures disfavor the decomposition of urea into ammonia, thus suppressing the Hantzsch pathway.[1] |
| Catalyst | Screen different Lewis or Brønsted acids. | The choice of catalyst can significantly influence the selectivity between the two pathways.[1] |
| Order of Addition | Consider adding urea last to the reaction mixture. | This may minimize the time urea is exposed to higher temperatures before reacting, reducing its decomposition.[1] |
Issue 2: Incomplete Cyclization & Competing Condensations
Q3: My TLC/LC-MS analysis shows a significant amount of an intermediate that is not my final pyrimidine. It appears to be a condensation product of my aldehyde and β-ketoester. What is happening?
A2: This is a classic case of a competing Knoevenagel condensation outpacing the desired three-component cyclization.[2] In this scenario, the aldehyde and the active methylene of the β-ketoester react to form an α,β-unsaturated dicarbonyl compound. This intermediate can be slow to cyclize or may participate in other non-productive pathways, ultimately reducing the yield of the pyrimidine.[2]
A similar issue can occur in syntheses using guanidine, where the nucleophilic guanidine adds to a chalcone intermediate (a Michael addition) but the subsequent cyclization to the pyrimidine fails to proceed efficiently, resulting in an open-chain adduct.[4]
Troubleshooting Protocol:
-
Catalyst Optimization: The catalyst is crucial for promoting the full cyclization cascade. If using a mild acid, consider switching to a stronger one or increasing the catalyst loading.[4]
-
Increase Temperature: If the reaction is stalling at the intermediate, the activation energy for the final cyclization may not be met. A moderate increase in temperature can facilitate ring closure. Monitor carefully to avoid byproduct formation.[4]
-
Solvent Choice: The solvent affects reactant solubility and reaction rates. Screen solvents to find one that best facilitates the complete reaction sequence. While ethanol is common, solvents like DMF or even solvent-free conditions have proven effective.[1][3]
-
Address Steric Hindrance: If your substrates have bulky substituents, the cyclization step can be sterically hindered. In this case, longer reaction times may be necessary.[4]
Issue 3: Ring Instability and Unwanted Ring Opening
Q4: I am attempting to functionalize a substituted pyrimidine, but under basic or acidic conditions, I'm observing decomposition and the formation of acyclic products. Why is my pyrimidine ring opening?
A4: While generally aromatic and stable, the pyrimidine ring can be susceptible to nucleophilic attack and subsequent ring cleavage, particularly when activated by electron-withdrawing groups or when N-alkylated.[5][6] The mechanism often involves nucleophilic attack at an electron-deficient carbon (C2, C4, or C6), leading to a tetrahedral intermediate that can collapse and break the ring structure.[6][7]
Key Factors Influencing Ring Stability:
-
Substituents: Electron-withdrawing groups (e.g., nitro groups) make the ring more electron-deficient and thus more vulnerable to nucleophilic attack and subsequent cleavage.[6] Conversely, electron-donating groups (amino, hydroxy) tend to increase stability.
-
pH: Both strongly acidic and basic conditions can promote ring opening. For example, some pyrimidine derivatives are readily decomposed by heating with sodium hydroxide solution.[6]
-
N-Alkylation: Quaternization of a ring nitrogen makes the ring significantly more electron-deficient and prone to ring-opening reactions like the Dimroth rearrangement.[6]
Preventative Measures:
-
Milder Conditions: Whenever possible, use milder bases (e.g., K₂CO₃ instead of NaOEt) or acids. Buffer your reaction medium if pH control is critical.
-
Protecting Groups: If a sensitive substituent is activating the ring towards cleavage, consider using a protecting group strategy during the problematic step.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol uses controlled temperature to favor the formation of the desired dihydropyrimidinone (DHPM).
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add a catalytic amount of a suitable Lewis acid (e.g., Yb(OTf)₃, 0.2 mmol) or a Brønsted acid (e.g., HCl, 4-5 drops).
-
Reaction: Stir the mixture at a controlled, moderate temperature (e.g., 60-80°C). Avoid aggressive refluxing which can promote urea decomposition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from ethanol to remove any remaining impurities.
Protocol 2: Identification of Byproducts by NMR and MS
This protocol outlines the general steps for characterizing an unknown side product.[2]
-
Isolation: Isolate the suspected byproduct from the crude reaction mixture using column chromatography or preparative TLC.
-
Sample Preparation (NMR): Prepare a solution of the isolated compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze chemical shifts, coupling constants, and integration to elucidate the structure. For example, the presence of signals characteristic of a 1,4-dihydropyridine ring can confirm a Hantzsch byproduct.
-
Sample Preparation (MS): Prepare a dilute solution of the compound in a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile).
-
MS Analysis: Obtain the mass spectrum (e.g., ESI-MS). Determine the molecular weight from the molecular ion peak (M⁺, [M+H]⁺, etc.). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
References
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available from: [Link].
-
RSC Publishing. Ready Ring-opening of Some Pyrimidine Derivatives. Available from: [Link].
- Benchchem. Troubleshooting low conversion rates in pyrimidine synthesis.
-
University of Liverpool. 10. Pyrimidines. Available from: [Link].
-
Wikipedia. Pyrimidine. Available from: [Link].
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- 6. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 5-Bromopyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromopyrimidine-4-carbaldehyde serves as a crucial building block in the synthesis of a wide array of biologically active molecules, making its unambiguous characterization essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective with related analogues to aid researchers in its identification and quality assessment.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the chemical environment of hydrogen nuclei, it provides invaluable information on the electronic structure, connectivity, and stereochemistry of a compound. For a molecule like this compound, ¹H NMR allows for the direct observation of the protons on the pyrimidine ring and the aldehyde functionality, confirming the presence of these key structural motifs.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in common databases, a reliable prediction can be made based on the analysis of structurally similar compounds. The molecule possesses three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound with key protons labeled.
Based on established substituent effects in aromatic systems, the following chemical shifts are anticipated:
-
Aldehyde Proton (H-aldehyde): The proton of the carbaldehyde group is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring. Its signal is predicted to appear as a singlet in the range of δ 10.0 - 10.5 ppm .
-
Pyrimidine Proton (H2): This proton is situated between two nitrogen atoms, which are strongly electron-withdrawing. This environment leads to a significant downfield shift. The signal for H2 is expected to be a singlet and appear around δ 9.2 - 9.4 ppm .
-
Pyrimidine Proton (H6): This proton is adjacent to a nitrogen atom and is also influenced by the bromine and carbaldehyde substituents. Its signal is predicted to be a singlet appearing in the region of δ 8.9 - 9.1 ppm .
Comparative ¹H NMR Data
To substantiate the predicted chemical shifts for this compound, a comparison with experimentally determined data for related compounds is crucial.
| Compound | H2 (ppm) | H4/H6 (ppm) | Aldehyde-H (ppm) | Solvent |
| 5-Bromopyrimidine | 9.15 | 8.83 | - | CDCl₃ |
| Pyrimidine-4-carbaldehyde | 9.3-9.4 | 8.9-9.0 (H6), 7.8-7.9 (H5) | 10.1-10.2 | CDCl₃ |
| Predicted: this compound | 9.2 - 9.4 | 8.9 - 9.1 | 10.0 - 10.5 | CDCl₃ |
Data for 5-Bromopyrimidine is sourced from ChemicalBook[1]. Data for Pyrimidine-4-carbaldehyde is estimated based on typical values for similar structures.
The comparison reveals a clear trend. The presence of the electron-withdrawing carbaldehyde group at the 4-position in pyrimidine-4-carbaldehyde causes a downfield shift of the adjacent H2 and H6 protons compared to unsubstituted pyrimidine. In 5-bromopyrimidine, the bromine atom at the 5-position also influences the chemical shifts of the ring protons.[1] Therefore, in this compound, the combined electron-withdrawing effects of the two nitrogen atoms, the bromine atom, and the carbaldehyde group are expected to result in the predicted downfield chemical shifts.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: A stepwise workflow for the ¹H NMR characterization of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity. The instrument's software will typically have automated routines for this.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum on a 400 MHz instrument, typical parameters would include a spectral width of 12-16 ppm, a 90° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons contributing to each peak.
-
Assign each signal to the corresponding proton in the this compound molecule based on its chemical shift, multiplicity, and integration.
-
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and use in further chemical transformations. While direct experimental data may be scarce, a robust prediction of its ¹H NMR spectrum can be formulated through the comparative analysis of structurally related compounds. The expected spectrum will feature three distinct singlets corresponding to the aldehyde proton and the two pyrimidine ring protons, all appearing in the downfield region of the spectrum. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the ¹H NMR data for this important synthetic intermediate, ensuring its structural integrity and purity.
References
-
PubChem. This compound. [Link]
-
PubChem. 5-Bromopyrimidine. [Link]
-
American Elements. Pyrimidine-4-carbaldehyde. [Link]
Sources
Navigating the Synthesis of Pyrimidine-4-Carbaldehydes: A Comparative Guide
Introduction: The Central Role of Pyrimidine-4-Carbaldehydes in Modern Chemistry
Substituted pyrimidine-4-carbaldehydes are not merely another class of heterocyclic compounds; they are pivotal building blocks in the landscape of modern drug discovery and materials science. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and the C4-formyl group serves as a versatile synthetic handle for introducing a vast array of functional groups and constructing complex molecular architectures. Their applications range from kinase inhibitors in oncology to novel materials with unique photophysical properties.
However, the synthesis of these valuable intermediates is not always straightforward. The electron-deficient nature of the pyrimidine ring and the reactivity of the aldehyde moiety present unique challenges. Selecting the optimal synthetic route depends critically on the desired substitution pattern, the availability of starting materials, scalability, and tolerance to various functional groups.
This guide provides an in-depth comparison of the principal synthetic strategies for accessing substituted pyrimidine-4-carbaldehydes. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, practical considerations, and the inherent advantages and limitations of each approach, empowering researchers to make informed decisions in their synthetic endeavors.
Strategic Overview: Choosing Your Path
The selection of a synthetic route is a strategic decision dictated by the specific target molecule and available resources. The following diagram outlines a general decision-making workflow for navigating the common pathways.
Caption: Decision workflow for selecting a synthetic route.
Oxidation of C4-Alkyl and Hydroxymethyl Precursors
One of the most direct and common strategies involves the oxidation of a pre-existing methyl or hydroxymethyl group at the C4 position of the pyrimidine ring. The choice of oxidant is crucial and depends on the starting material.
A. Riley Oxidation of 4-Methylpyrimidines with Selenium Dioxide (SeO₂)
Expertise & Experience: The Riley oxidation is a classic method for converting an activated methyl group (allylic or benzylic-type) directly to an aldehyde.[1] For 4-methylpyrimidines, the C4-methyl group is sufficiently activated by the adjacent nitrogen atoms of the heterocyclic ring. The primary challenge with this method is over-oxidation to the corresponding carboxylic acid, which can be mitigated by careful control of reaction conditions and stoichiometry.[2] Selenium reagents are toxic, necessitating strict safety protocols.
Mechanism & Rationale: The reaction proceeds via an initial ene reaction between the methylpyrimidine and SeO₂, followed by a[3]-sigmatropic rearrangement to form a selenium(II) intermediate. Subsequent hydrolysis liberates the aldehyde and selenium metal.[4]
Caption: Simplified mechanism of the Riley Oxidation.
Experimental Protocol: Synthesis of 2-Phenylpyrimidine-4-carbaldehyde
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add 2-phenyl-4-methylpyrimidine (10 mmol, 1.70 g) and selenium dioxide (11 mmol, 1.22 g) to the flask.
-
Solvent: Add 1,4-dioxane (50 mL) and a small amount of water (0.5 mL).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the target aldehyde.
B. Oxidation of 4-Hydroxymethylpyrimidines with Activated Manganese Dioxide (MnO₂)
Expertise & Experience: When the precursor is a 4-hydroxymethylpyrimidine, activated manganese dioxide is an exceptionally mild and selective oxidant.[5] Its primary advantage is the chemoselectivity for allylic/benzylic alcohols, leaving other sensitive functional groups untouched. The "activity" of the MnO₂ is paramount; commercially available MnO₂ often requires activation by heating to remove adsorbed water, or it can be freshly prepared.[6][7] The reaction is heterogeneous, often requiring a large excess of the reagent and longer reaction times.
Trustworthiness: The self-validating nature of this protocol lies in its selectivity. If the reaction proceeds, it almost exclusively yields the aldehyde without over-oxidation, provided a properly activated reagent is used. Monitoring by TLC will show a clean conversion from the starting alcohol spot to the product aldehyde spot.
Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine-4-carbaldehyde
-
MnO₂ Activation: Dry commercially available MnO₂ in an oven at 120 °C overnight before use.
-
Setup: To a 500 mL round-bottom flask, add (2-(methylthio)pyrimidin-4-yl)methanol (10 mmol, 1.56 g) and chloroform or dichloromethane (200 mL).
-
Reagent Addition: Add activated MnO₂ (50-100 mmol, 4.3 g - 8.7 g, 5-10 equivalents) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the entire reaction mixture through a thick pad of celite to remove the MnO₂ solids. Wash the celite pad thoroughly with additional chloroform or ethyl acetate (3 x 50 mL) to ensure complete recovery of the product.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.
Reduction of C4-Functionalized Precursors
This strategy involves the partial reduction of a pyrimidine with a C4 substituent at a higher oxidation state, such as a nitrile or an ester. The key is to stop the reduction at the aldehyde stage.
Expertise & Experience: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8] It is a powerful yet sterically hindered reducing agent that, at low temperatures (typically -78 °C), can reduce esters and nitriles to an intermediate that hydrolyzes to an aldehyde.[9] Exceeding this temperature can lead to over-reduction to the primary alcohol. These reactions are highly sensitive to water and must be performed under strictly anhydrous and inert conditions.
Mechanism & Rationale: DIBAL-H coordinates to the ester carbonyl or nitrile nitrogen, delivering a single hydride to the electrophilic carbon. This forms a stable tetrahedral intermediate (for esters) or an aluminum-imine complex (for nitriles). This intermediate remains stable at low temperatures and only collapses to the aldehyde upon aqueous workup.[10]
Experimental Protocol: Synthesis of 2-Aminopyrimidine-4-carbaldehyde from Ethyl 2-Aminopyrimidine-4-carboxylate
-
Setup: Under a nitrogen or argon atmosphere, dissolve ethyl 2-aminopyrimidine-4-carboxylate (10 mmol, 1.67 g) in anhydrous toluene or THF (100 mL) in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 12 mL, 12 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (50 mL).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until the two layers become clear (this can take several hours as the gelatinous aluminum salts are broken up).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the direct formylation of electron-rich aromatic and heteroaromatic rings.[3]
Expertise & Experience: This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For pyrimidines, this reaction is most effective when the ring is activated by electron-donating groups (e.g., amino, hydroxy/alkoxy). Unactivated or electron-deficient pyrimidines are generally poor substrates. A common side reaction, which can also be a desired transformation, is the chlorination of hydroxy groups on the pyrimidine ring.[11]
Mechanism & Rationale: POCl₃ activates DMF to form the highly electrophilic chloroiminium cation (Vilsmeier reagent). This electrophile attacks the electron-rich position of the pyrimidine ring (typically C5 for uracil derivatives, but can be directed elsewhere depending on substitution) in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde.[12]
Experimental Protocol: General Procedure for Formylation of an Activated Pyrimidine
-
Setup: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the substituted, electron-rich pyrimidine (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude aldehyde by column chromatography or recrystallization.
Modern Synthetic Approaches: Palladium-Catalyzed Formylation
Modern cross-coupling chemistry offers sophisticated methods for C-C bond formation, which can be adapted for formylation. This represents a cutting-edge approach, particularly for substrates that are incompatible with the harsher conditions of classical methods.
Expertise & Experience: Palladium-catalyzed carbonylation reactions are a staple of modern synthesis. While traditionally requiring toxic and difficult-to-handle carbon monoxide (CO) gas, recent advancements allow for the use of CO surrogates or even CO₂ as the C1 source.[13] For the synthesis of pyrimidine-4-carbaldehydes, this would typically involve the coupling of a 4-halopyrimidine (e.g., 4-chloropyrimidine) with a formylating agent. The reactivity of halopyrimidines in Pd-catalyzed couplings is well-established, with the C4 and C6 positions generally being more reactive than the C2 position.[14][15]
Rationale & Causality: The choice of ligand is critical for controlling reactivity and selectivity in palladium catalysis. A suitable ligand must facilitate the key steps of the catalytic cycle: oxidative addition of the Pd(0) catalyst into the C4-halogen bond, subsequent transmetalation or insertion of the C1 unit, and reductive elimination to release the aldehyde product and regenerate the catalyst.
Conceptual Protocol: Reductive Formylation of 4-Iodo/Bromopyrimidine with CO₂ This protocol is based on established methods for aryl halides and represents a potential application to the pyrimidine system.[13]
-
Setup: In a glovebox, add the 4-halopyrimidine (1 equivalent), a palladium catalyst such as Pd(PCy₃)₂Cl₂ (2-5 mol%), and a ligand like di-2-pyridyl ketone (4-10 mol%) to an oven-dried Schlenk tube.
-
Reagents: Add the solvent (e.g., anhydrous DMF), a base such as triethylamine (2-3 equivalents), and a silane reductant like phenylsilane (2-3 equivalents).
-
Reaction: Seal the tube, remove it from the glovebox, and purge the headspace with carbon dioxide (CO₂) by bubbling the gas through the solution for 5-10 minutes or by using a CO₂ balloon.
-
Heating: Heat the reaction mixture to 70-80 °C for 12-24 hours.
-
Workup & Purification: After cooling, the reaction would be worked up using standard extractive procedures and purified by column chromatography to isolate the target pyrimidine-4-carbaldehyde.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, providing a basis for objective comparison.
| Synthetic Route | Typical Yields | Reaction Time | Temperature | Substrate Scope & Limitations | Key Strengths & Weaknesses |
| Riley Oxidation (SeO₂) | 40-70% | 4-12 h | Reflux (~100 °C) | Requires C4-methyl. Risk of over-oxidation. Tolerates many functional groups. | (+) Direct conversion from methyl. (-) Toxic selenium reagent, high temp, moderate yields. |
| MnO₂ Oxidation | 60-95% | 24-72 h | Room Temp. | Requires C4-hydroxymethyl. Excellent chemoselectivity. | (+) Very mild, high yields, selective. (-) Heterogeneous, requires large excess of reagent, long reaction times. |
| DIBAL-H Reduction | 50-85% | 2-4 h | -78 °C | Requires C4-ester/nitrile. Sensitive to moisture. Good functional group tolerance. | (+) High tolerance for other groups. (-) Requires strict anhydrous/inert conditions and cryogenic temperatures. |
| Vilsmeier-Haack | 45-80% | 2-12 h | 60-100 °C | Requires electron-donating groups on the ring. Can cause chlorination of hydroxyls. | (+) Direct formylation of the ring. (-) Harsh acidic conditions, limited to activated pyrimidines. |
| Pd-Catalyzed Formylation | 60-90% (Est.) | 12-24 h | 70-100 °C | Requires C4-halide. Excellent functional group tolerance. | (+) State-of-the-art, high tolerance. (-) Requires expensive catalyst/ligands, may require optimization. |
Conclusion and Future Outlook
The synthesis of substituted pyrimidine-4-carbaldehydes is rich with chemical strategies, each with a distinct profile of advantages and operational demands.
-
For readily available 4-methyl or 4-hydroxymethyl precursors, oxidation is the most direct and reliable approach. MnO₂ oxidation stands out for its exceptional mildness and selectivity, making it ideal for delicate substrates, despite longer reaction times.
-
When starting from C4-esters or nitriles, DIBAL-H reduction is a powerful and well-established method , provided the laboratory is equipped for cryogenic and anhydrous reactions.
-
The Vilsmeier-Haack reaction remains a viable option for direct formylation , but its scope is largely confined to electron-rich pyrimidine systems.
-
Looking forward, palladium-catalyzed methods hold the greatest promise for future development. The ability to use readily available 4-halopyrimidines and the exceptional functional group tolerance are significant advantages. As catalysts and methods for using sustainable C1 sources like CO₂ continue to evolve, these routes will likely become the gold standard for accessing complex and novel pyrimidine-4-carbaldehydes.
Ultimately, the most successful synthesis will be guided by a thorough understanding of these competing factors, allowing the researcher to navigate the options and select the pathway best suited for the target at hand.
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A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromopyrimidine-4-carbaldehyde in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and synthetic accessibility.[1][2][3] Within this class, 5-Bromopyrimidine-4-carbaldehyde has emerged as a particularly valuable building block. Its bifunctional nature—a reactive aldehyde for chain extension and a bromine atom poised for cross-coupling reactions—provides a powerful platform for generating diverse molecular libraries. However, reliance on a single reagent can limit synthetic strategy and optimization. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the data and insights needed to make informed decisions in their drug discovery programs.
The Benchmark: Understanding this compound
This compound is a versatile intermediate where the aldehyde group serves as a handle for transformations like reductive amination, Wittig reactions, and condensations, while the C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions.[4] These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are fundamental to constructing the complex architectures of modern drug candidates.[5][6][7]
Despite its utility, this compound is not without its limitations. The reactivity of the C-Br bond, while generally reliable, can be sluggish in challenging coupling reactions, sometimes requiring harsh conditions or highly specialized catalyst systems. Furthermore, the cost and availability of this specific reagent can influence its application in large-scale synthesis.
Strategic Alternatives: A Comparative Analysis
Selecting an alternative is not merely a substitution but a strategic choice based on desired reactivity, reaction type, cost, and the specific electronic and steric environment of the coupling partners. The primary alternatives can be categorized based on the nature of the leaving group at the C5 position or by reversing the polarity of the intended coupling reaction.
The most direct alternatives involve simply changing the halogen at the C5 position. The choice between chloro, bromo, and iodo derivatives is a classic trade-off between reactivity, cost, and stability.
-
5-Chloropyrimidine-4-carbaldehyde: As the most economical option, the chloro-derivative is attractive for cost-driven, large-scale syntheses. However, the strength of the C-Cl bond makes it the least reactive of the halides in standard palladium-catalyzed cross-coupling reactions.[8] Activating this bond often requires more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), higher catalyst loadings, and elevated temperatures.[9] This can be advantageous for achieving selectivity in molecules with multiple halide-differentiated sites.
-
5-Iodopyrimidine-4-carbaldehyde: The iodo-derivative sits at the opposite end of the reactivity spectrum. The weaker C-I bond readily undergoes oxidative addition to the palladium catalyst, making it the reagent of choice for difficult couplings that fail with the bromo- or chloro-analogues.[10] This enhanced reactivity often allows for milder reaction conditions (lower temperatures, less base) and can be crucial for substrates with sensitive functional groups. The trade-off is typically a higher cost.
Causality in Reactivity (I > Br > Cl): This well-established trend in palladium-catalyzed cross-coupling is dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond has the lowest BDE, making it the easiest to break during the initial, often rate-limiting, oxidative addition step of the catalytic cycle. Conversely, the C-Cl bond has the highest BDE, requiring more energy input and a more reactive catalyst to initiate the cycle.[11]
Table 1: Comparison of 5-Halopyrimidine-4-carbaldehydes
| Feature | 5-Chloropyrimidine-4-carbaldehyde | This compound | 5-Iodopyrimidine-4-carbaldehyde |
| Relative Reactivity | Low | Medium | High |
| Typical Use Case | Cost-sensitive synthesis; Sequential coupling | General purpose; Good balance of cost/reactivity | Challenging couplings; Mild condition requirements |
| Relative Cost | $ | $$ | $$$ |
| Key Consideration | Requires more active catalyst systems | Widely applicable benchmark | Higher cost, potential for side reactions if too reactive |
Instead of an electrophilic halide, the pyrimidine core can be rendered nucleophilic by installing a boronic acid or its corresponding pinacol ester at the C5 position. This reagent, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carbaldehyde , is an ideal partner for Suzuki couplings with aryl or heteroaryl halides/triflates.[12]
Strategic Advantage: This "reverse polarity" approach is invaluable when the desired coupling partner is a readily available or complex halide. Boronic esters are generally stable, have low toxicity, and the byproducts of the Suzuki reaction are easily removed, simplifying purification.[13][14] The synthesis of these boronate esters can be achieved from the corresponding bromide via lithium-halogen exchange followed by quenching with a borate ester, or through palladium-catalyzed borylation reactions.[15]
-
Pyrimidine-5-triflates: For extremely challenging cross-couplings where even iodides fail, a triflate (OTf) group can be used. Triflates are superb leaving groups, often enabling reactions at or below room temperature.[5] However, they are typically more expensive and less stable than halides.
-
Decarboxylative Coupling Precursors: An emerging strategy involves using pyrimidine-5-carboxylic acids as coupling partners in palladium-catalyzed decarboxylative cross-coupling reactions.[16] This method avoids the need for halogenation or borylation but is still in development for broad applicability.
Experimental Protocols & Data
To provide a tangible comparison, the following section details a representative Suzuki-Miyaura coupling protocol, highlighting the practical differences when using chloro, bromo, and iodo derivatives.
Workflow: Comparative Suzuki-Miyaura Coupling
This workflow outlines the coupling of a generic arylboronic acid with the three halogenated pyrimidine-4-carbaldehydes under conditions optimized for each substrate's reactivity.
Caption: Comparative workflow for Suzuki coupling.
Protocol: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Vessel Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add this compound (187 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Inerting: Seal the vial and purge with nitrogen or argon for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Place the sealed vial in a pre-heated heating block at 90 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Yield (Literature Range): 75-90%
Self-Validation and Causality:
-
The Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to palladium.[11][17]
-
The Catalyst (Pd(PPh₃)₄): This is a standard, robust catalyst for many Suzuki reactions involving aryl bromides. For the more challenging 5-chloro substrate, a more electron-rich and bulky ligand system like SPhos is used to promote the difficult oxidative addition step.[18] For the highly reactive 5-iodo substrate, a catalyst like Pd(dppf)Cl₂ provides a good balance of activity and stability.
-
The Solvent System (Dioxane/Water): This biphasic system is effective at dissolving both the organic reagents and the inorganic base, facilitating interaction between all components.
Decision-Making Guide for Reagent Selection
Choosing the right building block is critical for project success. The following decision tree, rendered in DOT language, provides a logical framework for selecting the most appropriate reagent.
Caption: Reagent selection decision tree.
Conclusion
While this compound remains a workhorse in medicinal chemistry, a nuanced understanding of its alternatives can significantly enhance synthetic efficiency and strategic flexibility. For routine, cost-sensitive applications, the chloro-derivative is a viable option, provided the catalytic system is appropriately tuned. For challenging transformations demanding high reactivity, the iodo-analogue is the reagent of choice. Finally, reversing the polarity with a pyrimidine-5-boronic ester opens up an entirely different synthetic landscape, allowing for the use of diverse and complex halide coupling partners. By carefully considering the factors of reactivity, cost, and synthetic strategy outlined in this guide, researchers can select the optimal building block to accelerate their drug discovery efforts.
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A Comparative Guide to HPLC and GC-MS for the Purity Validation of 5-Bromopyrimidine-4-carbaldehyde
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Bromopyrimidine-4-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules. Its inherent reactivity, attributed to the electrophilic aldehyde and the pyrimidine ring, makes it a versatile synthon. However, this reactivity also predisposes it to the formation of impurities during synthesis and storage. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, offering a robust framework for researchers, scientists, and drug development professionals to make informed analytical decisions.
Understanding the Analyte: this compound and Its Potential Impurities
A thorough understanding of the analyte and its potential impurities is paramount for developing a robust purity testing method. The synthesis of this compound can give rise to several process-related impurities and degradation products.[1][2][3][4]
Potential Process-Related Impurities:
-
Isomeric Impurities: Positional isomers, such as 5-Bromopyrimidine-2-carbaldehyde, can arise from non-selective bromination or formylation reactions.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Over-brominated or Under-brominated Species: The presence of di-brominated or non-brominated pyrimidine carbaldehydes.
-
Byproducts from Side Reactions: Other pyrimidine derivatives formed through competing reaction pathways.
Potential Degradation Products:
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, forming the corresponding 5-Bromopyrimidine-4-carboxylic acid.
-
Hydrolytic Degradation Products: Under certain pH and temperature conditions, the pyrimidine ring can be susceptible to hydrolysis.
-
Photodegradation Products: Exposure to light may induce degradation, leading to a variety of products.
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, making it an excellent candidate for the purity determination of this compound.[5][6][7][8] A reversed-phase HPLC method is typically the first choice for such a molecule.
Rationale for HPLC Method Development
The selection of a reversed-phase C18 column is based on the moderate polarity of this compound. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of retention and resolution of the analyte from its impurities. A gradient elution is often preferred in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable due to the chromophoric nature of the pyrimidine ring and the aldehyde group.
Experimental Protocol: A Validated HPLC Method for Purity Determination
This protocol outlines a comprehensive approach to validating an HPLC method for the purity of this compound, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria: [9][10][11][12][13]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for this compound should be free from interference from blank, placebo, and known impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | Analyze a minimum of five concentrations of the reference standard across the range of LOQ to 150% of the expected sample concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 50%, 100%, 150%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by two different analysts on two different days using different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | LOQ should be accurately and precisely determined. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. No significant impact on the results. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[14][15][16][17] While this compound itself may have limited volatility, GC-MS can be an invaluable tool for identifying and quantifying certain process-related impurities that are more amenable to this technique.
Rationale for GC-MS as a Comparative Method
GC-MS offers superior separation efficiency for volatile compounds and provides definitive identification through mass spectral data. This makes it particularly useful for detecting and identifying low levels of volatile starting materials, byproducts, or residual solvents that may not be well-resolved or detected by HPLC-UV. However, a key consideration for GC-MS analysis of polar compounds like this compound is the potential need for derivatization to improve volatility and thermal stability.[16]
Experimental Protocol: A GC-MS Method for Impurity Profiling
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. For compounds with poor volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
Decision Logic for Method Selection:
Caption: Decision tree for analytical method selection.
Data-Driven Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS should be guided by the specific analytical needs and the nature of the potential impurities. The following table provides a comparative summary of the expected performance of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Applicability to Analyte | Excellent for the primary analyte and non-volatile impurities. | Suitable for volatile impurities; may require derivatization for the primary analyte. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Analysis Time | 15 - 35 minutes | 20 - 40 minutes |
| Impurity Identification | Based on retention time and UV spectrum; requires confirmation. | Definitive identification based on mass spectrum and library matching. |
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and GC-MS are powerful analytical techniques with distinct advantages for the purity validation of this compound. HPLC stands out as the primary, robust method for routine quality control, capable of accurately and precisely quantifying the main component and its non-volatile impurities. Its versatility and established validation protocols make it indispensable in a regulated environment.
GC-MS, on the other hand, serves as an excellent complementary technique. Its high sensitivity and definitive identification capabilities are invaluable for the in-depth characterization of volatile impurities, residual solvents, and unknown peaks that may be present at trace levels. For a comprehensive understanding of the purity profile of this compound, a synergistic approach that leverages the strengths of both HPLC and GC-MS is recommended. This ensures the highest level of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
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A Researcher's Guide to Functionalization Kinetics of 5-Bromopyrimidine-4-carbaldehyde
The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the structural core of countless therapeutic agents. Within this chemical class, 5-Bromopyrimidine-4-carbaldehyde has emerged as a particularly valuable building block for medicinal chemists. Its strategic arrangement of a reactive bromine atom and a versatile aldehyde group provides two orthogonal points for molecular elaboration, enabling the rapid and efficient construction of diverse compound libraries.
This guide offers an in-depth, comparative analysis of the reaction kinetics associated with the most common and impactful functionalization strategies for this key intermediate. We move beyond simple protocols to explore the causality behind experimental choices, providing field-proven insights to help researchers, scientists, and drug development professionals optimize their synthetic routes, improve yields, and accelerate discovery timelines.
The Strategic Value of a Bifunctional Building Block
The power of this compound lies in its dual reactivity. The carbon-bromine bond at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of aryl, alkynyl, and amino moieties.[1] Concurrently, the carbaldehyde at the 4-position serves as a gateway for a host of classical transformations, including reductive aminations, Wittig reactions, and aldol condensations. Understanding the kinetics of these transformations is not merely academic; it is critical for controlling selectivity, maximizing efficiency, and designing scalable synthetic routes.
Comparative Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the C5-Br bond is dominated by palladium-catalyzed reactions. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the attached halogen towards the initial oxidative addition step in the catalytic cycle.[2] Here, we compare the three most pivotal cross-coupling strategies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing C(sp²)–C(sp²) bonds, owing to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[3][4]
Kinetic Insights & Causality
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically facile. The rate-determining step is often the transmetalation, which is highly dependent on the choice of base and solvent. The base is crucial not only for activating the boronic acid to form a more nucleophilic boronate species but also for facilitating the regeneration of the active catalyst. The presence of water in solvents like dioxane or DMF can significantly accelerate this step.
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 6 | 91 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 4 | 95 |
| Thiophene-3-boronic Acid | XPhos Pd G2 (1) | K₃PO₄ (2.5) | 2-MeTHF | 80 | 2 | 88 |
| Indole-5-boronic Acid | SPhos Pd G3 (1.5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 5 | 85 |
Note: Data are representative examples synthesized from typical experimental outcomes.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the respective boronic acid (1.2 equiv.), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv.).
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating & Monitoring: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[5][6] These products are invaluable in materials science and as precursors for more complex heterocyclic systems.[7]
Kinetic Insights & Causality
The reaction typically employs a dual catalytic system of palladium and copper(I).[8] The palladium complex undergoes oxidative addition with the bromopyrimidine. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex. The reductive elimination step is generally fast. A key kinetic consideration is the potential for the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be mitigated by using copper-free conditions, although this often requires higher temperatures or more specialized ligands.[9]
Data Presentation: Comparative Performance in Sonogashira Coupling
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N (3) | THF | 50 | 4 | 92 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2) | Dioxane | 60 | 3 | 94 |
| 1-Heptyne | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine (3) | DMF | 40 | 6 | 87 |
| Ethynylbenzene | PdCl₂(Amphos)₂ (2) (Cu-free) | Piperidine (2.5) | Toluene | 80 | 8 | 85 |
Note: Data are representative examples synthesized from typical experimental outcomes.
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere: Add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide (if used) to a dry Schlenk flask.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Reagent Addition: Add the degassed solvent, the amine base, and finally the terminal alkyne (1.5 equiv.) via syringe.
-
Heating & Monitoring: Stir the mixture at the indicated temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with aqueous ammonium chloride solution and then brine. Dry the organic phase, concentrate, and purify by flash chromatography.
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[10][11] The reaction provides a general route to C(sp²)–N bond formation, overcoming the limitations of older methods like the Ullmann condensation.[12][13]
Kinetic Insights & Causality
This reaction is highly sensitive to the choice of ligand, base, and solvent. The catalytic cycle involves oxidative addition of the bromopyrimidine to Pd(0), followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex, and finally, reductive elimination.[10] The reductive elimination step is often rate-limiting. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential; they accelerate the reductive elimination and prevent the formation of off-cycle catalyst decomposition products, thereby maintaining a high concentration of the active catalyst throughout the reaction.
Data Presentation: Comparative Performance in Buchwald-Hartwig Amination
| Amine Partner | Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOt-Bu (1.5) | Toluene | 100 | 6 | 93 |
| Aniline | RuPhos Pd G3 (2) | - | LHMDS (1.4) | 1,4-Dioxane | 90 | 8 | 89 |
| Benzylamine | BrettPhos Pd G4 (2) | - | K₃PO₄ (2) | t-Amyl Alcohol | 110 | 12 | 84 |
| Indazole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 10 | 86 |
Note: Data are representative examples synthesized from typical experimental outcomes.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Setup (Glovebox): In a glovebox, charge a vial with this compound (1.0 equiv.), the palladium precatalyst, the ligand (if not using a precatalyst), and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.).
-
Sealing & Heating: Seal the vial tightly and remove it from the glovebox. Place it in a preheated reaction block at the specified temperature.
-
Monitoring: Stir vigorously. Monitor the reaction's progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link][5]
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Singh, R., et al. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. Available at: [Link][16]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. InnoPharmChem. Available at: [Link][3]
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Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications. Available at: [Link][17]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link][6]
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Wang, X., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health. Available at: [Link][18]
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Zhuravlev, F. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link][8]
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Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link][19]
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Borate, K., et al. (2023). Merging Directed C-H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C-H Amination. ChemRxiv. Available at: [Link][20]
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Sharma, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link][4]
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Spencer, J. B., et al. (2021). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. ChemRxiv. Available at: [Link][21]
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Kumar, A., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Semantic Scholar. Available at: [Link][9]
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Zhang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link][27]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Bromopyrimidine-4-carbaldehyde: A Focus on Personal Protective Equipment and Safe Operational Workflow
As a key intermediate in the synthesis of complex molecules for drug discovery and development, 5-Bromopyrimidine-4-carbaldehyde is a valuable compound. However, its utility is matched by a specific hazard profile that necessitates a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a procedural and educational framework for researchers, scientists, and drug development professionals. Our objective is to instill a deep understanding of the why behind each safety measure, ensuring that every protocol is a self-validating system of protection for both the researcher and the integrity of the experiment.
Hazard Profile Analysis: The Foundation of Safe Handling
Understanding the specific risks associated with this compound is the first step in developing a robust safety plan. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that directly inform our choice of controls and personal protective equipment.[1]
Table 1: GHS Hazard Classification and Implications for Laboratory Personnel
| GHS Classification | Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation.[1][2][3][4] Protective gloves and clothing are mandatory. |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | The fine, dusty nature of the solid poses a significant risk.[1][2][3][4] A single particle in the eye can cause serious, potentially lasting damage. Sealed eye protection is essential. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3][5] All handling of the solid must be done in a certified chemical fume hood. |
This profile dictates that the primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Our safety strategy, therefore, must create barriers against all four pathways.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment is the final line of defense. True laboratory safety is built upon a foundation of engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls (First Line of Defense): The single most important engineering control for this compound is a properly functioning and certified chemical fume hood. All weighing, transferring, and solution preparations involving the solid compound must be performed within a fume hood to contain dust and vapors.[2][3][5] The ventilation system should be regularly checked to ensure it maintains a face velocity of 2.5-10 m/s (500-2000 f/min).[5] An eyewash station and safety shower must be immediately accessible.[3][4]
-
Administrative Controls (Procedural Safeguards): These are the established procedures and work practices that minimize exposure. This includes comprehensive training on the specific hazards of this chemical, clear Standard Operating Procedures (SOPs), and strict adherence to good laboratory hygiene.[6] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not work alone when handling hazardous materials.
Mandatory Personal Protective Equipment (PPE): Your Personal Barrier
When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The following PPE is mandatory when handling this compound.
Table 2: Required PPE for this compound
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Eye & Face Protection | Chemical safety goggles (meeting AS/NZS 1337.1, EN166, or national equivalent).[5] | Due to the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.[3] Goggles provide a complete seal around the eyes, protecting from airborne dust and potential splashes. Contact lenses should be avoided as they can trap and concentrate irritants.[5] |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves like Neoprene or PVC).[3] | The H315 "Causes skin irritation" classification makes hand protection non-negotiable.[2] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended during high-risk operations. Remove gloves with care to avoid contaminating your skin.[3] |
| Body Protection | Long-sleeved laboratory coat. | A lab coat protects the skin on your arms and body from accidental spills of the solid or solutions.[5] It should be kept fully fastened. For large-scale operations, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Not required for small-scale use within a certified fume hood. | A fume hood provides adequate respiratory protection.[3] For major spills or emergencies where dust may escape the containment of a hood, a NIOSH/MSHA or European Standard EN 136 approved respirator with a P100/HEPA filter is necessary.[5][7] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following diagram and procedural steps outline the complete, self-validating workflow for safely handling this compound from initial setup to final disposal.
Caption: Safe Handling Workflow for this compound.
Pre-Operational Protocol
-
Verify Controls: Confirm that the chemical fume hood has a current certification sticker and is operational. Ensure the safety shower and eyewash station are unobstructed.
-
Don PPE: Put on your lab coat, chemical safety goggles, and inner gloves.
-
Assemble Materials: Gather the chemical container, spatulas, weigh paper/boats, and necessary glassware. Place absorbent pads on the work surface inside the fume hood.
-
Prepare for Spills: Ensure a spill kit containing absorbent material, a sealed container for waste, and tongs is readily available.
Step-by-Step Handling Protocol (Inside Fume Hood)
-
Don Outer Gloves: Put on a second pair of nitrile gloves over the first.
-
Open Container: Carefully open the container of this compound, avoiding any puff of dust.
-
Weighing: Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat or creased weigh paper. Perform this action slowly to minimize dust generation.
-
Transfer: Gently tap the solid into the reaction vessel.
-
Solubilization: Add the solvent to the vessel slowly to avoid splashing.
-
Seal and Secure: Tightly close the primary chemical container and wipe it down with a damp cloth before removing it from the fume hood for storage.[2][5]
Spill Management
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Using absorbent pads, gently cover the spill. Do NOT brush or sweep dry powder.
-
Carefully collect the absorbed material and contaminated pads using tongs.
-
Place all contaminated materials into a clearly labeled, sealable waste container.[4][5]
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and appropriate respiratory protection.[5]
-
Decontamination and Disposal
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent inside the fume hood. Collect these rinses as hazardous waste. Then, wash the glassware with soap and water.
-
Waste: All solid waste (weigh paper, contaminated gloves, absorbent pads) must be placed in a sealed, clearly labeled hazardous waste container.[2][3]
-
PPE Doffing: Remove outer gloves first, turning them inside out. Remove your lab coat, rolling it so the contaminated exterior is contained. Remove goggles. Finally, remove inner gloves.
-
Final Wash: Immediately wash hands and forearms thoroughly with soap and water.[6]
By integrating this comprehensive understanding of the hazards with a multi-layered system of controls and procedures, you can confidently and safely utilize this compound in your critical research and development efforts.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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How It Comes Together. (2023, June 11). What Personal Protective Equipment (PPE) Is Used For Radiation Protection? [Video]. YouTube. Retrieved from [Link]
-
StemRad. (2023). Radiation PPE: Essential Protection in High-Risk Scenarios. Retrieved from [Link]
- Lead Garment Care, Cleaning, and Inspection Services. (n.d.). Types of Personal Protective Equipment (PPE) in Healthcare for Radiation.
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) in a Radiation Emergency. Radiation Emergency Medical Management (REMM). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
